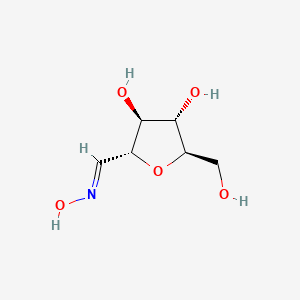

2,5-Anhydro-D-mannofuranose oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Anhydro-D-mannofuranose oxime is a chemical compound with the molecular formula C6H11NO5 and a molecular weight of 177.16 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . This compound is derived from 2,5-anhydro-D-mannofuranose, a sugar derivative, and is often utilized in the synthesis of various functional biomacromolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-anhydro-D-mannofuranose oxime typically involves the nitrous acid depolymerization of chitosan, which results in the formation of 2,5-anhydro-D-mannofuranose . This intermediate can then be reacted with hydroxylamine to form the oxime derivative . The reaction conditions often include acidic media and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

This includes the use of nitrous acid for depolymerization and subsequent reactions with hydroxylamine .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Anhydro-D-mannofuranose oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The oxime group can be substituted with other functional groups to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nitrous acid for depolymerization, hydroxylamine for oxime formation, and various oxidizing and reducing agents for further modifications .

Major Products

The major products formed from these reactions include various derivatives of 2,5-anhydro-D-mannofuranose, such as dioxyamine-linked chitooligosaccharides .

Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

2,5-Anhydro-D-mannofuranose oxime is primarily utilized for its high reactivity in forming conjugates with other molecules. Its ability to react with amines and hydrazines to form stable oxime and hydrazone linkages makes it a valuable building block in organic synthesis.

Table 1: Reactivity of this compound

| Reactant | Product Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| PDHA (Propanediylbishydroxylamine) | Oxime Conjugate | pH 5, Room Temperature | 80 |

| ADH (Aldehyde) | Hydrazone | pH 4-5, 24 hours at RT | 90 |

| Chitosan Oligomers | Diblock Structures | Varies (pH 3-5) | >85 |

These conjugates exhibit enhanced properties such as solubility and bioactivity compared to their parent compounds .

Biopharmaceutical Applications

The use of this compound in biopharmaceuticals is notable due to its role in enhancing the efficacy of drug delivery systems. It is particularly effective in modifying polysaccharides like chitosan to create water-soluble derivatives that can improve bioavailability.

Case Study: Chitosan-Oligomer Conjugates

Research has demonstrated that chitosan oligomers functionalized with this compound show significant antibacterial and antifungal activities. These functionalized oligomers have been studied for their potential in treating infections and enhancing wound healing due to their biocompatibility and low toxicity .

Food Science Applications

In food science, the compound is explored for its potential as a natural preservative and stabilizer. Its ability to form stable emulsions makes it suitable for improving the texture and shelf-life of food products.

Table 2: Stability of Emulsions Stabilized by this compound

| Food Product | Emulsion Type | Stability (Days) | Observations |

|---|---|---|---|

| Salad Dressings | Oil-in-Water | 14 | No phase separation observed |

| Dairy Products | Cream Emulsion | 10 | Improved viscosity |

These findings indicate that incorporating this compound into food formulations can enhance stability without compromising safety .

Material Science Applications

The incorporation of this compound into polymer matrices has been investigated for creating smart materials with responsive properties. This includes hydrogels that can respond to environmental stimuli.

Case Study: Hydrogel Development

Hydrogels synthesized from chitosan modified with this compound demonstrated excellent swelling behavior and controlled release characteristics. These materials are being explored for applications in drug delivery systems where controlled release is crucial .

Mécanisme D'action

The mechanism of action of 2,5-anhydro-D-mannofuranose oxime involves its interaction with various molecular targets and pathways. The compound’s oxime group can react with free amines to form imines, which can further undergo elimination reactions to form other derivatives . These reactions are often pH-dependent and can lead to the formation of compounds like 5-hydroxymethyl-2-furfural .

Comparaison Avec Des Composés Similaires

2,5-Anhydro-D-mannofuranose oxime can be compared with other similar compounds, such as:

2,5-Anhydro-D-mannofuranose: The parent compound from which the oxime is derived.

Chitosan Oligosaccharides: Functional biomacromolecules that share similar biological properties.

Dioxyamine-linked Chitooligosaccharides: Advanced conjugates formed by linking dioxyamines to 2,5-anhydro-D-mannofuranose.

The uniqueness of this compound lies in its ability to form various derivatives through its oxime group, making it a versatile compound for research and industrial applications .

Activité Biologique

2,5-Anhydro-D-mannofuranose oxime (CAS No. 127676-61-3) is a significant compound in biochemical and pharmaceutical research due to its unique structural characteristics and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is derived from D-mannose, characterized by the presence of an oxime functional group. Its molecular formula is C₆H₁₁NO₅, with a molecular weight of approximately 177.16 g/mol. The compound features an anhydro ring formed by the linkage between the 2nd and 5th carbon atoms, which contributes to its reactivity in glycosylation reactions and as an intermediate in synthesizing various biomolecules .

Biological Activities

The biological activities of this compound are diverse and include:

- Glycosylation Inhibition : This compound acts as a glycosylation inhibitor, preventing the formation of glycosidic bonds essential for various biological processes. This property makes it relevant in the synthesis of complex carbohydrates and glycoproteins .

- Chitin-Based Oligosaccharides Synthesis : It serves as a precursor for synthesizing chitin-based oligosaccharides, which have potential biological activities such as antimicrobial properties. The reactive nature of the oxime group allows for efficient coupling reactions with other molecules .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

The mechanisms through which this compound exerts its biological effects include:

- Formation of Conjugates : The compound can undergo conjugation with various linkers such as dioxyamines or dihydrazides to form advanced functional conjugates. These conjugates can enhance the biological activity of the resulting compounds .

- Inhibition of Enzymatic Activity : By inhibiting glycosylation processes, this compound can interfere with enzyme functions involved in carbohydrate metabolism and cell signaling pathways .

Research Findings

Several studies have highlighted the potential applications and biological activities of this compound:

- Synthesis of Chitosan Oligosaccharides : A study demonstrated that using nitrous acid depolymerization allowed for the efficient synthesis of chitosan oligosaccharides with 2,5-Anhydro-D-mannofuranose at the reducing end. These oligosaccharides showed enhanced reactivity when coupled with other saccharides .

- Characterization Techniques : The chemical structure and purity of synthesized compounds were analyzed using techniques such as NMR spectroscopy and MALDI-TOF mass spectrometry, confirming successful conjugation reactions involving this compound .

- Potential Therapeutic Applications : The unique properties of this compound position it as a candidate for drug design, particularly in developing therapies targeting infectious diseases or metabolic disorders due to its ability to modulate glycosylation processes .

Comparative Analysis

The following table summarizes key features and properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-Mannose | A hexose sugar | Naturally occurring; involved in metabolic pathways |

| 2,5-Anhydro-D-mannose | Anhydrosugar form | Highly reactive; serves as a precursor for derivatives |

| 2-Deoxy-D-glucose | Modified glucose | Important in metabolic studies; used in labeling studies |

| 2-Amino-D-mannose | Amino derivative of mannose | Potentially useful in drug design due to amino group reactivity |

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+/t3-,4-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWIEQVCSWOMAE-VUZDSOHLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)C=NO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)/C=N/O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.